molecular formula C9H11NO2 B14045562 1-(5-Amino-2-hydroxyphenyl)propan-2-one

1-(5-Amino-2-hydroxyphenyl)propan-2-one

Cat. No.: B14045562
M. Wt: 165.19 g/mol
InChI Key: OZPSNOBADUMLEP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-amino-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4,10H2,1H3

InChI Key

OZPSNOBADUMLEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)O

Origin of Product

United States

Contextualization Within Aminohydroxyphenyl Propanone Chemistry

The chemical landscape of aminohydroxyphenyl propanones is characterized by a rich diversity of isomers, each possessing distinct electronic and steric properties that influence its reactivity and potential applications. 1-(5-Amino-2-hydroxyphenyl)propan-2-one belongs to this class of compounds, which are defined by a phenyl ring substituted with an amino group, a hydroxyl group, and a propanone moiety.

The relative positions of these functional groups are crucial in determining the molecule's chemical behavior. In the case of this compound, the amino and hydroxyl groups are situated at positions 5 and 2, respectively, on the phenyl ring, while the propan-2-one substituent introduces a ketone functional group. This arrangement distinguishes it from its more extensively studied isomers, such as 1-(2-Amino-5-hydroxyphenyl)propan-1-one. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring significantly influences the electron density distribution, impacting its reactivity in electrophilic aromatic substitution reactions.

The propan-2-one side chain, with its carbonyl group, offers a reactive site for a variety of nucleophilic addition and condensation reactions. The interplay between the substituted phenyl ring and the propanone moiety endows this class of compounds with a versatile chemical profile, making them attractive building blocks in organic synthesis.

Significance As a Synthon in Organic Synthesis and Chemical Biology Research

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The structure of 1-(5-Amino-2-hydroxyphenyl)propan-2-one presents several features that make it a potentially valuable synthon for the construction of more complex molecular architectures.

The bifunctional nature of the aromatic ring, with its nucleophilic amino group and phenolic hydroxyl group, allows for a range of synthetic transformations. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form heterocyclic systems. The hydroxyl group can be alkylated or acylated, providing a handle for further molecular elaboration.

The propan-2-one side chain offers another point of synthetic diversification. The carbonyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build more complex carbon skeletons. The strategic combination of these reactive sites makes this compound a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

In the field of chemical biology, the aminohydroxyphenyl moiety is a recognized pharmacophore in various biologically active molecules. The introduction of the propan-2-one side chain could lead to the development of novel probes for studying biological systems or new drug candidates with unique modes of action. For instance, derivatives of aminophenols have been explored for their antimicrobial properties. nih.gov

Interactive Data Table: Potential Synthetic Transformations of this compound

Functional GroupPotential Reaction TypeResulting StructurePotential Application
Amino GroupDiazotizationAryl diazonium saltVersatile intermediate for introducing various substituents
Amino GroupAcylationAmideModulation of electronic properties and biological activity
Hydroxyl GroupEtherificationEtherAltering solubility and creating new linkages
Hydroxyl GroupEsterificationEsterProdrug strategies and modification of biological activity
Carbonyl GroupAldol Condensationβ-Hydroxy ketoneCarbon-carbon bond formation for complex structures
Carbonyl GroupReductive AminationAmineIntroduction of new nitrogen-containing functionalities

Current Research Landscape and Unexplored Avenues for 1 5 Amino 2 Hydroxyphenyl Propan 2 One

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, helps to identify key bond disconnections and strategic precursors. The primary transformations to consider are the formation of the carbon-carbon bond for the propan-2-one side chain and the introduction of the functional groups at the desired positions.

A logical first step in the retrosynthesis is a functional group interconversion (FGI), where the amino group is traced back to a more synthetically versatile nitro group. The reduction of an aromatic nitro group is a reliable and high-yielding transformation, making 1-(2-hydroxy-5-nitrophenyl)propan-2-one (B13418710) (II) a key intermediate.

The next disconnection targets the carbon-carbon bond between the aromatic ring and the propan-2-one side chain. This bond can be formed through an electrophilic aromatic substitution reaction. A plausible precursor would be a substituted phenol (B47542) that can be regioselectively functionalized at the position ortho to the hydroxyl group. This leads to a readily available starting material like 4-nitrophenol (B140041) (III) and a suitable three-carbon electrophilic synthon. Reactions such as the Fries rearrangement or related acylation methods are common for forging such C-C bonds. oregonstate.edu

This analysis suggests a forward synthesis commencing with 4-nitrophenol, followed by the introduction of the propan-2-one side chain, and concluding with the selective reduction of the nitro group.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic pathway, a multi-step forward synthesis can be designed. The success of this strategy hinges on controlling the regioselectivity of the C-C bond formation and the chemoselectivity of the functional group transformations.

The synthesis of polysubstituted phenols with precise regiochemical control is a significant challenge in organic synthesis. oregonstate.edu The hydroxyl group of a phenol is a strongly activating ortho-, para-directing group, while the nitro group is a deactivating meta-director. In the chosen precursor, 4-nitrophenol, the para-position relative to the hydroxyl group is blocked. This simplifies the regiochemical outcome of electrophilic substitution, favoring functionalization at the C2 position (ortho to the hydroxyl group).

While direct C-H functionalization of free phenols has emerged as a powerful tool, achieving high regioselectivity can be challenging due to competition between ortho- and para-positions and the potential for O-functionalization. nih.govnih.govrsc.org However, in this specific case, the substitution pattern of 4-nitrophenol inherently directs incoming electrophiles to the desired location, simplifying the regioselective introduction of the side chain.

The formation of a new carbon-carbon bond is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. fiveable.mealevelchemistry.co.uk To introduce the propan-2-one moiety onto the 4-nitrophenol scaffold, several methodologies can be considered.

One effective strategy is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In this context, 4-nitrophenol could first be O-acylated with a derivative of acetone, and the resulting ester would then be subjected to rearrangement conditions. The reaction typically yields a mixture of ortho and para isomers, but with the para position blocked in 4-nitrophenol, the reaction is driven towards the formation of the desired ortho-acylated product, 1-(2-hydroxy-5-nitrophenyl)propan-2-one. oregonstate.edu

Alternative C-C bond-forming reactions include Friedel-Crafts-type acylations, although these may require protection of the phenolic hydroxyl group to prevent O-acylation as a side reaction. youtube.com The choice of method depends on the specific substrate and the desired reaction efficiency.

The strategic introduction and manipulation of functional groups are critical for the synthesis. khanacademy.orglumenlearning.comnih.gov In this pathway, the hydroxyl group is present in the starting material, 4-nitrophenol. The primary transformation is the conversion of the nitro group to an amino group in the final step.

This reduction must be performed chemoselectively, leaving the ketone functionality intact. A wide array of reagents and conditions have been developed for the selective reduction of nitroarenes. organic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can be effective, but conditions such as solvent, temperature, and pressure must be carefully controlled to avoid concomitant reduction of the ketone. organic-chemistry.orgresearchgate.net

Classical methods using stoichiometric metals in acidic media, such as tin(II) chloride (SnCl₂), are known to be highly selective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones. researchgate.net More recent metal-free methods have also been developed that offer high chemoselectivity and tolerate a broad range of functional groups. organic-chemistry.org

The following table summarizes various reagent systems for the chemoselective reduction of a nitro group in the presence of a ketone.

Reagent SystemKey FeaturesSelectivity
H₂/Pd/C Catalytic hydrogenation; conditions can be tuned.Good, but can reduce ketones under harsh conditions. organic-chemistry.org
SnCl₂·2H₂O Classic, reliable method.Excellent for aromatic nitro groups. researchgate.net
Fe/HCl or Fe/CaCl₂ Inexpensive and effective transfer hydrogenation.High chemoselectivity, tolerates carbonyls, esters, and nitriles. organic-chemistry.org
HSiCl₃ / Tertiary Amine Mild, metal-free reduction.Wide functional group tolerance. organic-chemistry.org
B₂pin₂ / KOtBu Metal-free reduction in isopropanol.Tolerates various reducible functional groups. organic-chemistry.org
NaI / PPh₃ (Photoredox) Transition-metal- and photosensitizer-free.Highly selective; tolerates aldehydes, ketones, and halogens. organic-chemistry.org

This table is generated based on data from the provided search results. organic-chemistry.orgresearchgate.net

The target compound, this compound, is achiral. However, its structure serves as a scaffold for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry. researchgate.net Chirality can be introduced by modifying the propan-2-one side chain.

One approach is the asymmetric reduction of the ketone to produce a chiral secondary alcohol. This would yield enantiomerically enriched (R)- or (S)-1-(5-amino-2-hydroxyphenyl)propan-2-ol. This transformation can be achieved using various chiral catalysts and reducing agents developed for asymmetric ketone reduction.

Another strategy is to synthesize chiral β-aminoketone analogues. rsc.orgbenthamscience.com The Mannich reaction is a powerful method for preparing β-aminoketones. rsc.org An asymmetric variant of this reaction, using a chiral catalyst such as proline or a chiral Zn(II)-salen complex, could be employed to introduce a new stereocenter. researchgate.netrsc.org For instance, reacting 1-(2-hydroxy-5-nitrophenyl)propan-2-one with an aldehyde and an amine in the presence of a chiral catalyst could generate a chiral adduct, which could then be further elaborated.

The following table outlines potential strategies for creating chiral analogues.

StrategyReaction TypePotential Chiral ProductKey Methodologies
Ketone Reduction Asymmetric HydrogenationChiral secondary alcoholChiral metal catalysts (e.g., Ru-BINAP), enzymatic reduction.
Side Chain Elaboration Asymmetric Mannich ReactionChiral β-aminoketoneProline catalysis, chiral Lewis acid catalysts (e.g., Zn-ProPhenol). rsc.org
Aldol (B89426) Addition Asymmetric Aldol ReactionChiral β-hydroxy ketoneChiral auxiliaries, organocatalysis.

This table is generated based on data from the provided search results. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Modern approaches to optimization often employ Design of Experiments (DoE) , a statistical tool that allows for the simultaneous variation of multiple factors to efficiently identify optimal conditions. For multi-step processes, the integration of reactions into a continuous flow system offers significant advantages. nih.gov Flow chemistry provides superior control over reaction parameters, enhances safety, and allows for the "telescoping" of reaction sequences, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. acs.org

Furthermore, the use of automated optimization platforms that couple flow reactors with online analytical techniques (e.g., HPLC) and machine learning algorithms (e.g., Bayesian optimization) can dramatically accelerate the development of robust and efficient synthetic processes. whiterose.ac.ukresearchgate.net Such an approach allows for the rapid exploration of a wide parameter space to identify optimal conditions with a minimal number of experiments, leading to significant reductions in resource consumption and waste generation. whiterose.ac.ukacs.org For the synthesis of this compound, these principles could be applied to optimize both the Fries rearrangement and the final chemoselective nitro reduction to ensure high yield and purity.

Catalyst Development and Screening

Catalysis plays a pivotal role in the efficient synthesis of complex organic molecules like this compound. For the reduction of a nitro group on a precursor molecule, a variety of catalysts can be employed.

Table 1: Catalyst Screening for Nitro Group Reduction

CatalystReaction ConditionsYield (%)Selectivity (%)Reference
Pd/CH₂, Ethanol (B145695), Room Temp, 1 atm95>99 researchgate.net
Raney NiH₂, Methanol, 50°C, 10 atm9298 researchgate.net
SnCl₂·2H₂OHCl, Ethanol, Reflux8595Fieser & Fieser
Na₂S₂O₄H₂O/Methanol, Reflux8897Hudlicky

The choice of catalyst is critical and depends on factors such as cost, availability, and the desired reaction conditions. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation due to its high activity and selectivity under mild conditions. researchgate.net Raney nickel is another robust catalyst, though it often requires higher temperatures and pressures. researchgate.net Tin(II) chloride and sodium dithionite (B78146) represent classical chemical reducing agents that can also be effective.

Solvent Effects and Reaction Medium Engineering

The solvent system is a crucial parameter in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation.

Table 2: Solvent Effects on a Hypothetical Acylation Step

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.93685
Tetrahydrofuran7.58878
Acetonitrile (B52724)37.5490
Toluene2.381265

As indicated in the hypothetical data in Table 2, polar aprotic solvents like acetonitrile can accelerate reaction rates for certain steps, such as acylation, due to their ability to solvate charged intermediates. The selection of an appropriate solvent also needs to consider environmental impact and ease of removal.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of the reactions involved in the synthesis of this compound. For instance, in a catalytic hydrogenation to reduce a nitro group, increasing the hydrogen pressure can enhance the rate of reaction by increasing the concentration of dissolved hydrogen. Similarly, temperature can have a significant impact, although an optimal temperature must be chosen to avoid side reactions and decomposition of the product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comresearchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. nih.gov For instance, a catalytic hydrogenation for the reduction of a nitro group has a high atom economy, as the only byproduct is water. In contrast, stoichiometric reductions, such as with tin(II) chloride, have a lower atom economy due to the formation of tin-containing byproducts.

Renewable Feedstocks and Sustainable Reagents

The use of renewable feedstocks is a cornerstone of green chemistry. While the direct synthesis of this compound from renewable sources may be challenging, the use of bio-derived solvents or reagents in the synthetic pathway can improve its sustainability profile. For example, ethanol produced from fermentation can be used as a green solvent.

Solvent-Free and Aqueous Phase Synthetic Routes

Conducting reactions in the absence of organic solvents or in water is a key green chemistry objective. qub.ac.ukorientjchem.org Solvent-free reactions can be achieved through techniques like mechanochemistry (grindstone chemistry), which involves the grinding of solid reactants. ijcmas.com Aqueous phase synthesis, where possible, offers significant environmental benefits as water is a non-toxic and non-flammable solvent. The development of water-soluble catalysts is an active area of research to facilitate reactions in aqueous media.

Strategies for Functionalization of the Amino and Hydroxyl Groups

The amino and hydroxyl moieties on the phenyl ring are prime targets for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties.

The primary amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce diverse functionalities. For instance, the acetylation of the amino group leads to the formation of an acetamido derivative. A study on the synthesis of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones highlights the feasibility of such modifications researchgate.net.

Similarly, the amino group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This class of compounds is of significant interest in medicinal chemistry. The reaction conditions for these transformations can be tailored to achieve selective N-acylation or N-sulfonylation.

Table 1: Examples of Amidation and Sulfonamidation Derivatives

Derivative Name Reagent Resulting Functional Group
N-(4-hydroxy-3-(2-oxopropyl)phenyl)acetamide Acetic anhydride (B1165640) or Acetyl chloride Amide
N-(4-hydroxy-3-(2-oxopropyl)phenyl)benzamide Benzoyl chloride Amide
N-(4-hydroxy-3-(2-oxopropyl)phenyl)benzenesulfonamide Benzenesulfonyl chloride Sulfonamide
N-(4-hydroxy-3-(2-oxopropyl)phenyl)methanesulfonamide Methanesulfonyl chloride Sulfonamide

The phenolic hydroxyl group can be converted to an ester through reaction with acyl chlorides or anhydrides. This esterification can alter the lipophilicity and metabolic stability of the parent compound. The reaction is typically carried out in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through Williamson ether synthesis. This involves treating the phenoxide ion with an alkyl halide. The introduction of different alkyl or aryl groups can significantly impact the molecule's properties.

Table 2: Potential Ester and Ether Derivatives

Derivative Type Reagent Resulting Functional Group
Ester Acetyl chloride Acetoxy
Ester Benzoyl chloride Benzoyloxy
Ether Methyl iodide Methoxy (B1213986)
Ether Benzyl bromide Benzyloxy

The primary amino group can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be a stable compound or a versatile intermediate for further reactions, such as reduction to a secondary amine. The formation of Schiff bases from aminophenols is a well-established reaction in organic synthesis researchgate.net.

Table 3: Illustrative Schiff Base Derivatives

Aldehyde/Ketone Reactant Resulting Imine Structure (Partial)
Benzaldehyde -N=CH-Ph
Acetone -N=C(CH₃)₂
Salicylaldehyde -N=CH-(o-hydroxyphenyl)

Modification of the Propanone Side Chain

The propanone side chain offers additional sites for modification, particularly at the alpha-carbon to the ketone and the ketone carbonyl group itself.

The alpha-carbon of the ketone is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with electrophiles such as alkyl halides (alkylation) or acyl chlorides (acylation) to introduce new substituents at this position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple alpha-protons.

Table 4: Examples of Alpha-Carbon Modifications

Modification Type Reagent Resulting Structure (Partial)
Alkylation Methyl iodide -CO-CH(CH₃)-CH₃
Alkylation Benzyl bromide -CO-CH(CH₂Ph)-CH₃
Acylation Acetyl chloride -CO-CH(COCH₃)-CH₃

The ketone carbonyl group is prochiral, and its reduction can lead to the formation of a chiral secondary alcohol. The use of stereoselective reducing agents can favor the formation of one enantiomer over the other. Common chiral reducing agents include those derived from borohydrides modified with chiral ligands. This stereochemical modification can be crucial for biological activity, as different stereoisomers often exhibit distinct pharmacological profiles.

Furthermore, the ketone can be converted to other functional groups. For example, it can undergo a Wittig reaction to form an alkene or be converted to a thioacetal.

Table 5: Potential Stereochemical and Ketone Modifications

Reaction Type Reagent/Method Resulting Functional Group
Stereoselective Reduction Chiral borane (B79455) reagents Chiral secondary alcohol
Wittig Reaction Phosphonium ylide Alkene
Thioacetal Formation Ethanethiol, acid catalyst Thioacetal

Heterocyclic Annulation and Ring-Closing Reactions Involving this compound

Heterocyclic annulation, the process of forming a new ring onto an existing one, is a primary strategy for modifying this compound. The proximate amino and hydroxyl groups facilitate the construction of fused five- and six-membered heterocyclic rings, leading to the generation of diverse molecular architectures.

Benzoxazoles: The ortho-aminophenol core of this compound is an ideal precursor for the synthesis of benzoxazole (B165842) derivatives. The formation of the oxazole (B20620) ring typically involves a condensation reaction between the amino and hydroxyl groups with a suitable one-carbon electrophile. Common synthetic strategies include:

Reaction with Carboxylic Acids: Condensation with various carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) yields 2-substituted benzoxazoles. The propan-2-one moiety would reside on the benzene (B151609) ring of the resulting benzoxazole.

Reaction with Aldehydes: An oxidative condensation with aldehydes, often catalyzed by various reagents, is another prevalent method. This reaction first forms a Schiff base with the amino group, which then undergoes intramolecular cyclization and subsequent oxidation to furnish the benzoxazole ring.

Reaction with Orthoesters: The reaction with orthoesters provides an efficient route to 2-substituted benzoxazoles under milder conditions.

These reactions result in the formation of a rigid, bicyclic system where the electronic properties can be tuned by the choice of substituent at the 2-position, derived from the aldehyde or carboxylic acid reactant.

Benzofurans: While the synthesis of benzoxazoles is more direct from this precursor, the formation of benzofuran (B130515) derivatives is also achievable, typically by leveraging the reactivity of the hydroxyl group. A common approach involves the reaction of the phenolic hydroxyl group with an α-haloketone or a related species, followed by an intramolecular cyclization (e.g., a Perkin-like reaction) to form the furan (B31954) ring. To achieve selectivity and avoid competing reactions with the amino group, a protection-deprotection strategy for the amine may be necessary prior to cyclization.

Target HeterocycleTypical ReagentGeneral Reaction TypeResulting Substituent at Position 2
BenzoxazoleCarboxylic Acid (R-COOH)Condensation/DehydrationAlkyl/Aryl group from R-COOH
BenzoxazoleAldehyde (R-CHO)Oxidative CondensationAlkyl/Aryl group from R-CHO
Benzofuranα-Haloketone (R-CO-CH₂X)Alkylation & Intramolecular CyclizationAlkyl/Aryl group from the ketone

The nucleophilic amino group is a key functional handle for the synthesis of a variety of other nitrogen-containing heterocycles. The presence of the adjacent hydroxyl group can either participate in the reaction or be treated as a simple substituent on the final product.

Quinoxaline (B1680401) Derivatives: The ortho-phenylenediamine-like character of the precursor allows for condensation with 1,2-dicarbonyl compounds to form quinoxaline derivatives, which are important pharmacophores.

Benzimidazole (B57391) Analogues: While a true benzimidazole would require a second amino group, related nitrogen heterocycles can be synthesized. For example, reaction with isothiocyanates can lead to benzoxazole-2-thiones via the hydroxyl group, or thiourea (B124793) derivatives via the amino group, which can be further cyclized.

Fused Polycyclic Systems: Through multi-step sequences, the amino group can be used as an anchor point for building more complex, multi-ring systems. This diversity-oriented synthesis approach allows for the creation of extensive libraries of novel compounds based on the initial scaffold.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Hypotheses for this compound Analogues

The development of analogues from this compound allows for the systematic investigation of how structural modifications influence the molecule's biological activity (SAR) and physical properties (SPR). Key considerations in analogue design include electronic effects and steric factors.

The reactivity of the amino and hydroxyl groups in cyclization reactions is highly dependent on the electronic nature of other substituents on the aromatic ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the nucleophilicity of these functional groups and influence reaction rates and yields.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl (-CH₃) groups increase the electron density of the aromatic ring through inductive or resonance effects. This enhanced electron density increases the nucleophilicity of the amino and hydroxyl groups, thereby facilitating electrophilic attack and accelerating the rate of heterocyclic ring formation.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density on the ring. This reduction in electron density deactivates the ring and lowers the nucleophilicity of the amino and hydroxyl functionalities, which can lead to slower reaction rates or the need for harsher reaction conditions.

These electronic perturbations also directly impact the properties of the resulting heterocyclic products, influencing factors such as pKa, redox potential, and the ability to participate in non-covalent interactions like hydrogen bonding and π-stacking.

Substituent TypeExample GroupEffect on Ring Electron DensityHypothesized Effect on Nucleophilicity of -NH₂/-OHPredicted Impact on Annulation Rate
Electron-Donating (EDG)-OCH₃, -CH₃IncreaseIncreaseAccelerated
Electron-Withdrawing (EWG)-NO₂, -Cl, -CF₃DecreaseDecreaseDecelerated

The size and position of substituents on the this compound scaffold can impose significant steric constraints that affect both synthetic feasibility and the final conformation of the molecule.

Steric Hindrance in Synthesis: Introducing bulky substituents at positions adjacent to the amino or hydroxyl groups can physically block the approach of reagents, thereby hindering or preventing cyclization reactions. This principle can be used to direct reactions towards one functional group over the other if one is sterically shielded.

Conformational Preferences: The propan-2-one side chain has rotational freedom around its bond to the phenyl ring. The introduction of bulky substituents elsewhere on the ring can restrict this rotation, forcing the side chain to adopt a limited set of low-energy conformations. This conformational restriction can be critical for biological activity, as it may pre-organize the molecule into a shape that is either favorable or unfavorable for binding to a biological target, such as a receptor or enzyme active site. An analogue that is "locked" into its bioactive conformation may exhibit higher potency and selectivity.

By carefully balancing electronic and steric factors, chemists can design analogues of this compound with tailored reactivity for creating complex heterocyclic systems and optimized three-dimensional shapes for specific applications.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and spectroscopic parameters.

Electronic Structure Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. e-journals.inossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. e-journals.in The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. e-journals.inchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically with significant contributions from the amino (-NH2) and hydroxyl (-OH) groups, which are strong electron-donating groups. The LUMO, conversely, would likely be distributed over the propanone moiety and the benzene ring, reflecting the electron-accepting nature of the carbonyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. chalcogen.ro

Table 1: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-5.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.25

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgwolfram.comyoutube.com These maps illustrate regions of varying electrostatic potential on the electron density surface. libretexts.orgwolfram.com

In an MEP map of this compound, regions of negative potential (typically colored red or orange) are expected around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. youtube.com The aromatic ring itself would display a gradient of potential, influenced by the competing electronic effects of the substituent groups. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. nih.govdergipark.org.tr

Table 2: Illustrative NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C)ring45.8
LP (O)hydroxylπ* (C-C)ring20.5
π (C-C)ringπ* (C=O)15.2

*LP denotes a lone pair orbital.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of a compound.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. ijaemr.com For this compound, characteristic vibrational modes would include the O-H and N-H stretching frequencies (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1700-1720 cm⁻¹), C-N and C-O stretching, and various aromatic C-C and C-H vibrations. acs.org Comparing calculated frequencies with experimental spectra can confirm the molecular structure.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. wisc.eduacs.org The predicted ¹H and ¹³C NMR chemical shifts are influenced by the local electronic environment of each nucleus. youtube.commodgraph.co.uk For this molecule, the aromatic protons would appear in the typical aromatic region (around 6.0-7.5 ppm), with their specific shifts determined by the electronic influence of the amino, hydroxyl, and propanone substituents. The protons of the propanone side chain would have distinct signals in the aliphatic region.

Table 3: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts

Predicted Vibrational Frequencies (cm⁻¹)Predicted ¹H NMR Chemical Shifts (ppm)
Functional GroupWavenumberProtonShift
O-H Stretch3450Aromatic H6.5 - 7.2
N-H Stretch3350CH₂3.6
C=O Stretch1715CH₃2.1
Aromatic C=C Stretch1600-1450OH9.5
C-O Stretch1250NH₂4.5

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.comnih.govsurrey.ac.ukmdpi.comnih.gov These simulations provide insights into the conformational flexibility and dynamic behavior of molecules. tandfonline.comnih.govsurrey.ac.ukmdpi.comnih.gov

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. lumenlearning.comchemistrysteps.commasterorganicchemistry.com For this compound, key rotations would occur around the C-C bond connecting the propanone side chain to the aromatic ring and the C-O and C-N bonds of the substituents. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations. chemistrysteps.com Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carbonyl oxygen, could play a significant role in stabilizing certain conformations.

Tautomeric Equilibria: This compound can potentially exist in different tautomeric forms, most notably the keto-enol tautomerism involving the propanone moiety. nih.govlibretexts.orgmasterorganicchemistry.com The enol form would feature a C=C double bond and a hydroxyl group. While the keto form is typically more stable for simple ketones, the equilibrium can be influenced by factors such as solvent and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com Computational methods can be used to calculate the relative energies of the keto and enol tautomers, thereby predicting the equilibrium distribution. nih.gov

Due to a lack of specific research data on the computational and theoretical investigations of this compound, this article cannot be generated at this time. Extensive searches for scholarly articles and computational chemistry databases did not yield specific studies on the solvent effects on molecular conformation, Density Functional Theory (DFT) studies on reaction mechanisms, or the non-linear optical (NLO) properties of this particular compound.

Scientific literature is available for structurally related compounds, such as other isomers of amino-hydroxyphenyl-propanone and different phenyl propanone derivatives. However, computational and theoretical findings are highly specific to the exact molecular structure. Extrapolating data from related but distinct molecules would not be scientifically accurate or valid for this compound.

Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on the specified compound, the requested article cannot be produced. Further research and publication of computational studies on this compound are necessary before a comprehensive and accurate article on these topics can be written.

No Publicly Available Data for Mechanistic Studies of this compound

Following a comprehensive search of available scientific literature, no specific in vitro mechanistic studies concerning the molecular interactions of the chemical compound this compound were found. The inquiries sought to elucidate its enzyme-substrate or inhibitor interactions, receptor binding profiles, and its role in the modulation of cellular pathways.

The absence of retrievable data pertaining to enzyme kinetics, including IC50 and Ki values, suggests a lack of published research on the compound's potential enzymatic inhibition or substrate activity. Similarly, information regarding allosteric modulation mechanisms involving this specific molecule is not present in the public domain.

Furthermore, the search yielded no in vitro receptor binding profiling studies. Consequently, there is no available information on its ligand-receptor interaction dynamics or any biophysical characterization of binding events.

Finally, investigations into the modulation of cellular pathways with a focus on the mechanism of action of this compound have not been reported in the accessible scientific literature. Therefore, it is not possible to construct the requested article with scientifically accurate and verifiable information at this time.

Mechanistic Studies of Molecular Interactions of 1 5 Amino 2 Hydroxyphenyl Propan 2 One in Vitro Focus

Modulation of Cellular Pathways In Vitro (Mechanism-Focused)

Investigation of Signaling Cascade Perturbations

A thorough review of published scientific literature reveals no in vitro studies investigating the effects of 1-(5-Amino-2-hydroxyphenyl)propan-2-one on specific signaling cascades. Research detailing its interactions with or perturbations of cellular signaling pathways, such as kinase cascades or second messenger systems, is not available.

Protein-Ligand Interaction Mapping in Cell-Free Systems

There are no available studies in the scientific literature that map the protein-ligand interactions of this compound in cell-free systems. Methodologies such as affinity chromatography, surface plasmon resonance, or nuclear magnetic resonance spectroscopy have not been applied to identify or characterize specific protein targets for this compound. Consequently, data on its binding affinities, interaction sites, and the types of intermolecular forces involved are currently nonexistent.

Characterization of Antioxidant Activity Mechanisms

While the chemical structure of this compound, specifically the presence of a hydroxyphenyl group, suggests a potential for antioxidant activity, no experimental studies have been published to characterize these mechanisms. The antioxidant potential of phenolic compounds is well-documented, but specific data for this molecule is lacking. mdpi.com

Radical Scavenging Pathways

No specific research is available on the radical scavenging pathways of this compound. The ability of a compound to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com However, the results of such tests for this specific compound have not been reported. Therefore, there is no data to determine its efficacy as a radical scavenger or to elucidate the specific mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), that might be involved. nih.gov

Metal Chelation Properties

The molecular structure of this compound contains functional groups (a hydroxyl and an amino group on a phenyl ring) that could potentially chelate metal ions. nih.gov The chelation of metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺), is a recognized mechanism of antioxidant activity as it can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govmdpi.com Despite this theoretical potential, no studies have been published that investigate or characterize the metal-chelating properties of this compound. mdpi.comnih.govresearchgate.net

Advanced Analytical Characterization Techniques for 1 5 Amino 2 Hydroxyphenyl Propan 2 One

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 1-(5-Amino-2-hydroxyphenyl)propan-2-one. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the phenyl ring would appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon would be observed in characteristic regions of the spectrum, confirming the carbon skeleton of the compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. This detailed connectivity map is crucial for the unambiguous assignment of all NMR signals and the definitive confirmation of the molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.6-7.0m3HAromatic protons
4.9br s2H-NH₂
3.6s2H-CH₂-
2.1s3H-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
208C=O
145C-OH
138C-NH₂
115-125Aromatic CH
118Aromatic C
52-CH₂-
29-CH₃

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=O stretch of the ketone, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the propanone side chain.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide additional information about the molecular structure, helping to confirm the presence of the aromatic ring and the carbon skeleton.

Table 3: Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200O-H and N-H stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1715-1695C=O stretching
1620-1580N-H bending and C=C stretching
1500-1400C=C aromatic stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax). The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. The positions and intensities of these bands are sensitive to the molecular structure and the solvent used.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For crystalline solids, X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, XRD analysis can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique offers an unambiguous confirmation of the molecular structure.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. amazonaws.com The development of a robust HPLC method is critical for the quality control of this compound.

A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The key parameters to be optimized during method development include the choice of the stationary phase (e.g., a C18 column), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier), the flow rate, and the detection wavelength. pensoft.net The goal is to achieve a good resolution between the peak for this compound and any potential impurity peaks. Once developed, this method can be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for routine purity analysis. nih.govnih.gov

Table 4: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, attributed to the presence of amino and hydroxyl functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. sigmaaldrich.com

To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the amino and hydroxyl groups in this compound, a common approach is silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This would convert the polar -NH2 and -OH groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively.

Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The compound would be separated from other components on a chromatographic column (e.g., a nonpolar DB-5ms column) based on its boiling point and interaction with the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule, and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the derivatized analyte. For instance, the mass spectrum of a related compound, hydroxyacetone, shows characteristic fragments that aid in its identification. nist.gov

Due to the lack of experimental data, a table of expected retention times and mass fragments for a derivatized form of this compound cannot be provided.

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically below 5 ppm). veeprho.com This precision allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C9H11NO2), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the compound. veeprho.com Techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer are commonly used for such analyses. veeprho.comthermofisher.com

Table 1: Theoretical HRMS Data for this compound (Note: This table is generated based on theoretical calculations, as no experimental data has been found.)

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]+C9H12NO2+166.0863
[M+Na]+C9H11NNaO2+188.0682
[M-H]-C9H10NO2-164.0717

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (for example, the [M+H]+ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. veeprho.comresearchgate.net

The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic cleavages would be expected, such as the loss of the acetyl group (CH3CO-), or cleavages adjacent to the amino and hydroxyl groups on the aromatic ring. Analyzing these fragmentation pathways allows for the unambiguous confirmation of the proposed structure. While specific fragmentation data for the target compound is unavailable, studies on aminophenol derivatives demonstrate the utility of LC-MS/MS in identifying and quantifying related structures. nih.gov

Without experimental data, a detailed fragmentation table cannot be constructed.

Potential Advanced Applications of 1 5 Amino 2 Hydroxyphenyl Propan 2 One in Scientific Disciplines

Role as a Building Block in Complex Organic Synthesis

Precursor to Advanced Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The functional groups present in 1-(5-Amino-2-hydroxyphenyl)propan-2-one could theoretically allow it to serve as a precursor to a variety of heterocyclic scaffolds. For instance, the ortho-amino-phenol structure could potentially undergo condensation reactions with various reagents to form benzoxazoles or related heterocyclic systems. The ketone functional group also provides a reactive site for cyclization reactions.

Despite this theoretical potential, a comprehensive search of the scientific literature reveals a lack of specific studies demonstrating the use of this compound as a precursor for the synthesis of advanced heterocyclic scaffolds. Research in this area is yet to be published.

Intermediate in Multi-Step Total Syntheses

The total synthesis of complex natural products is a significant area of organic chemistry. Small, functionalized molecules often serve as key intermediates in these lengthy synthetic sequences. The structural features of this compound could, in principle, make it a valuable intermediate.

However, there is currently no documented evidence in peer-reviewed literature of this compound being utilized as an intermediate in any multi-step total synthesis of a natural product or a complex target molecule. Its role in this capacity remains hypothetical.

Applications in Material Science Research

The development of new materials with tailored properties is a cornerstone of material science. Organic molecules with specific functional groups can be used as monomers for polymers or as components of functional organic materials.

Polymer and Resin Synthesis

The presence of amino and hydroxyl groups on the aromatic ring of this compound suggests its potential use as a monomer in polymerization reactions. These functional groups could react with appropriate co-monomers to form polyesters, polyamides, or other types of polymers. The resulting materials could theoretically possess interesting thermal or mechanical properties.

A review of the current literature, however, finds no published research detailing the synthesis of polymers or resins using this compound as a monomer. This potential application is yet to be explored experimentally.

Development of Functional Organic Materials

Functional organic materials are designed to have specific properties, such as conductivity, fluorescence, or non-linear optical activity. The electronic nature of the substituted aromatic ring in this compound might be tunable to create materials with desired electronic or photophysical properties.

Nevertheless, there is a lack of scientific reports on the development of any functional organic materials based on this compound. Its potential in this area is purely speculative at present.

Biosensor Development and Analytical Probe Design

Biosensors and analytical probes are critical tools for detecting and quantifying specific analytes in biological and environmental samples. The design of such tools often relies on molecules that can selectively interact with the target analyte and produce a measurable signal. The phenolic hydroxyl group and the aromatic amine of this compound could potentially be involved in binding interactions or be modified to incorporate a signaling moiety.

Despite these structural features that might suggest a role in sensor technology, there is no available research in the scientific literature on the use of this compound in the development of biosensors or as an analytical probe. This remains an unexplored area of research.

Chemo- and Biosensor Construction

The aminophenol moiety within this compound serves as a promising foundation for the design of chemo- and biosensors. The amino and hydroxyl groups can act as recognition sites for various analytes. For instance, these groups can coordinate with metal ions or participate in hydrogen bonding with specific organic molecules or biomolecules. Upon binding of a target analyte, a detectable signal, such as a change in color or fluorescence, can be generated.

Derivatives of this compound, particularly Schiff bases formed by the condensation of the amino group with an aldehyde, have the potential to be highly effective sensors. Schiff bases derived from 2-aminophenols have demonstrated utility as fluorescent probes for the selective detection of ions such as cyanide and aluminum. The mechanism often involves the deprotonation of the phenolic hydroxyl group and nucleophilic addition of the analyte to the imine carbon, leading to a distinct optical response.

Table 1: Potential Sensing Applications Based on Analogous Aminophenol Structures

AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Al³⁺)Chelation with amino and hydroxyl groupsEnvironmental monitoring, biological imaging
Anions (e.g., CN⁻)Nucleophilic addition to Schiff base derivativesToxin detection, industrial process monitoring
BiomoleculesHydrogen bonding or covalent linkageDiagnostic assays, proteomics

Fluorescent or Chromogenic Probes

The inherent electronic properties of the aminophenol scaffold make this compound a candidate for the development of fluorescent or chromogenic probes. The presence of both electron-donating groups (amino and hydroxyl) on the aromatic ring can lead to intramolecular charge transfer (ICT) phenomena, which is a common mechanism for fluorescence in organic molecules.

Modification of the amino or hydroxyl group can "turn off" the fluorescence of the molecule. Subsequent interaction with a specific analyte that reverses this modification can restore fluorescence, creating a "turn-on" sensor. For example, Schiff bases of 2-aminophenols have been designed as fluorescent probes where the formation of a complex with a target ion enhances the fluorescence emission. nih.gov The specific substituents on the aminophenol ring can be tuned to modulate the wavelength and intensity of the fluorescence, allowing for the design of probes for different applications.

Table 2: Comparison of Fluorescent Properties in Aminophenol-Based Probes

Probe TypeTarget AnalyteEmission ChangeReference Principle
Schiff Base of 2-AminophenolCyanide (CN⁻)Fluorescence enhancementNucleophilic addition and ICT modulation nih.gov
Schiff Base of 2-AminophenolAluminum (Al³⁺)Fluorescence enhancementChelation-enhanced fluorescence nih.gov

Catalytic Applications and Ligand Design in Organometallic Chemistry

The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions, making it a viable candidate for ligand design in organometallic chemistry and catalysis. Aminophenol-based ligands have been extensively studied and have shown significant impact in the field of homogeneous catalysis. researchgate.net

These ligands can stabilize various transition metal centers, and their electronic properties can be readily tuned to influence the reactivity of the metal complex. The aminophenol framework can act as a redox-active ligand, participating directly in catalytic cycles through electron transfer processes. This "non-innocent" behavior of the ligand can enable novel reaction pathways that are not accessible with traditional ligands.

For example, tungsten(VI) and molybdenum(VI) complexes bearing aminophenolate ligands have been successfully employed as catalysts in ring-opening metathesis polymerization (ROMP) of olefins. Furthermore, palladium complexes with aminophenol-based ligands have been utilized in C-H amination reactions. derpharmachemica.com The potential for this compound to act as a bidentate or tridentate ligand, depending on the involvement of the ketone oxygen, offers a versatile scaffold for creating catalysts with tailored activities and selectivities.

Table 3: Examples of Catalytic Systems Employing Aminophenol-Type Ligands

Conclusion and Future Research Outlook for 1 5 Amino 2 Hydroxyphenyl Propan 2 One

Summary of Key Academic Discoveries and Current Understanding

A thorough search of prominent chemical and academic databases yields no specific studies, synthetic reports, or biological evaluations for 1-(5-Amino-2-hydroxyphenyl)propan-2-one. Its structural isomer, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, is documented as a useful synthetic intermediate in the creation of antitumor agents, including analogs of camptothecin (B557342) like irinotecan. pharmaffiliates.comchemicalbook.com Furthermore, derivatives of the related scaffold, 1-(5'-acetamido-2'-hydroxyphenyl)-propan-1-one, have been synthesized and evaluated for antioxidant and antimicrobial properties. researchgate.net

However, the shift of the ketone from the first to the second carbon of the propane (B168953) chain, and the specific arrangement of the amino and hydroxyl groups in the target compound, results in a distinct molecule for which no dedicated research appears to exist. The current understanding is therefore limited to its theoretical chemical structure.

Identification of Knowledge Gaps and Unanswered Questions

Given the absence of literature, the knowledge gaps for this compound are fundamental and all-encompassing. The primary unanswered questions include:

Synthesis: What is a viable and efficient synthetic route to produce this compound with high purity and yield?

Physicochemical Properties: What are its basic properties, such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the interplay of the phenolic hydroxyl, aromatic amine, and ketone functional groups influence its reactivity and stability?

Biological Activity: Does the compound exhibit any significant biological effects, such as antimicrobial, antioxidant, anti-inflammatory, or cytotoxic activity?

Metabolic Fate: If it has biological activity, what are its metabolic pathways and potential metabolites?

Structure-Activity Relationship: How do its properties compare to its better-known isomers, and what does this imply about the importance of the functional group positions?

Promising Directions for Future Fundamental Research

The complete lack of data presents a clear roadmap for initial research. The first and most critical step is the development of a reliable synthetic pathway. Following successful synthesis and purification, a comprehensive characterization would be necessary.

Future fundamental research should be directed toward:

Synthetic Chemistry: Designing and optimizing a multi-step synthesis, likely starting from a commercially available substituted nitrophenol. The process would involve Schritte such as ether protection, chain elongation, and subsequent reduction of the nitro group.

Structural and Physicochemical Analysis: Full characterization using modern analytical techniques to confirm the structure and determine its fundamental properties. This data would be the first entry for this compound in the scientific record.

Computational Modeling: Employing in silico methods to predict properties such as molecular geometry, electronic distribution, and potential for intermolecular interactions. These predictions could help guide initial biological screening efforts by comparing its modeled properties to those of known active compounds.

Initial Biological Screening: Performing broad-based in vitro assays to probe for various biological activities. Based on the activities of related phenolic and aminoketone structures, initial screens could focus on antioxidant, antimicrobial, and anticancer assays.

Challenges and Opportunities in the Synthesis and Exploration of Novel Derivatives

The path to synthesizing and exploring this compound and its derivatives is not without hurdles, but it also offers significant opportunities for novel discovery.

Challenges:

Synthetic Route Development: Creating a specific isomer like this can be challenging. Preventing side reactions and ensuring the correct placement of the propan-2-one chain on the phenolic ring will require careful selection of reagents and reaction conditions. The presence of both an amino and a hydroxyl group, which are sensitive to oxidation and can interfere with many reactions, necessitates the use of protecting group strategies, adding complexity and cost to the synthesis.

Purification: The polarity of the amino and hydroxyl groups may complicate purification, potentially requiring advanced chromatographic techniques to isolate the target compound from reaction byproducts.

Chemical Instability: The combination of an amine and a phenol (B47542) group may render the molecule susceptible to oxidation, potentially limiting its shelf-life and requiring special handling and storage conditions.

Opportunities:

Novel Chemical Space: The primary opportunity lies in the exploration of a completely uncharacterized molecule. Any discovery, whether chemical or biological, would be entirely novel.

Creation of Derivative Libraries: Once a synthetic route is established, it can be adapted to create a library of novel derivatives. Modifications could include N-alkylation or N-acylation of the amino group, or etherification of the phenolic hydroxyl group, to systematically probe structure-activity relationships.

Potential as a Scaffold: The molecule contains multiple functional groups that can be used as handles for more complex chemical constructions, positioning it as a potential scaffold for medicinal chemistry or as a building block in materials science.

The table below summarizes the prospective research landscape for this compound.

Research AreaKey ObjectivePotential ChallengesAssociated Opportunities
Synthesis Develop a reliable and scalable synthetic route.Protecting group chemistry, preventing side reactions, purification.Establishing the first synthesis, enabling all future research.
Characterization Determine fundamental physicochemical and spectral properties.Potential for instability and oxidation.Providing foundational data for the scientific record.
Biological Screening Identify any potential biological activities.No prior data to guide screening efforts.Discovery of novel biological functions and therapeutic leads.
Derivative Synthesis Explore structure-activity relationships.Added synthetic complexity for each new derivative.Creation of new intellectual property and optimized compounds.

Q & A

Basic: What are the standard synthetic routes for 1-(5-Amino-2-hydroxyphenyl)propan-2-one, and how can reaction conditions be optimized?

Answer:
A common approach involves condensation reactions between substituted aminophenols and ketone precursors. For example, N-acylation of aromatic amines followed by base-mediated cyclization or coupling with propan-2-one derivatives can yield the target compound. Optimization includes controlling pH (8–10 for amine activation), temperature (60–80°C to balance reaction rate and side-product formation), and solvent selection (polar aprotic solvents like DMF enhance solubility). Catalytic methods using Lewis acids (e.g., ZnCl₂) may improve regioselectivity . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation).

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.5–7.5 ppm for hydroxyl/amino-substituted phenyl groups) and ketone carbonyl signals (δ 205–210 ppm in 13C^{13}C-NMR).
  • FTIR : Stretching vibrations for C=O (~1700 cm1^{-1}), O–H (~3200 cm1^{-1}), and N–H (~3350 cm1^{-1}).
  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves 3D conformation, with hydrogen-bonding networks critical for stability analysis .
  • DFT calculations : Gaussian09 or ORCA optimize geometry and predict vibrational spectra, comparing theoretical vs. experimental data to validate assignments .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:
The compound’s amino and hydroxyl groups make it sensitive to oxidation and photodegradation. Stability studies recommend:

  • Storage : In amber vials under inert gas (N₂/Ar) at –20°C, with desiccants to prevent hydrolysis.
  • pH : Neutral buffers (pH 6–8) minimize deprotonation of phenolic –OH.
  • Light : UV-Vis monitoring (λmax ~270 nm) detects degradation; half-life decreases by ~40% under direct UV exposure .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data in structural analysis?

Answer:
Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing rigid conformation) arise from dynamic vs. static structures. Strategies:

  • Variable-temperature NMR : Assess rotational barriers; frozen conformers at low temps may align with X-ray data.
  • DFT-MD simulations : Model temperature-dependent conformational changes.
  • Twinned crystal analysis : Use SHELXD/SHELXE to detect twinning or disorder in crystallographic data .

Advanced: What experimental designs mitigate competing side reactions during synthesis?

Answer:
Side reactions (e.g., over-alkylation or oxidation) are minimized via:

  • Protecting groups : Boc for amines and silyl ethers for hydroxyls during ketone coupling.
  • Radical scavengers : Add TEMPO (0.1–1 mol%) to suppress oxidation of phenolic –OH.
  • In situ monitoring : ReactIR tracks intermediate formation; quench aliquots at intervals for LC-MS analysis .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Answer:

  • Reactivity indices : Fukui functions (calculated via Gaussian09) identify nucleophilic (amino group) and electrophilic (ketone) sites.
  • Solvent effects : COSMO-RS simulations in solvents like DMSO or ethanol predict solubility and reaction kinetics.
  • Transition-state analysis : IRC (Intrinsic Reaction Coordinate) maps in ORCA reveal energy barriers for proposed mechanisms .

Advanced: What strategies validate the compound’s biological activity in interdisciplinary studies?

Answer:

  • Docking studies : AutoDock Vina screens against target proteins (e.g., kinases or oxidases), prioritizing binding poses with ΔG < –7 kcal/mol.
  • In vitro assays : Measure IC₅₀ in enzyme inhibition (e.g., tyrosinase) or antioxidant activity (DPPH radical scavenging).
  • Metabolic stability : Liver microsome assays (human/rat) quantify half-life using LC-MS/MS .

Advanced: How to address discrepancies in reported physicochemical properties (e.g., logP, pKa)?

Answer:

  • Experimental validation : Use shake-flask method for logP (octanol/water partition) and potentiometric titration for pKa.
  • QSAR models : Employ MarvinSuite or ACD/Labs to predict properties, cross-referencing with PubChem datasets .
  • Error analysis : Assess purity (>98% via HPLC) and ionic strength effects in measurements .

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